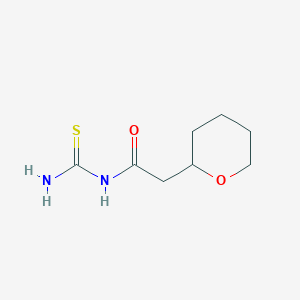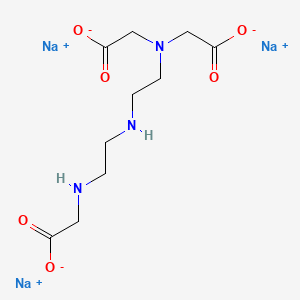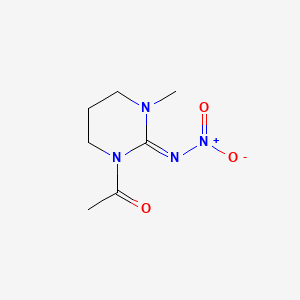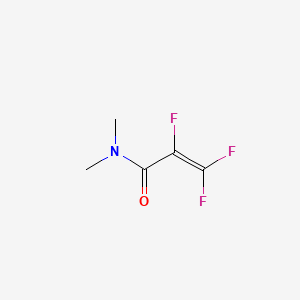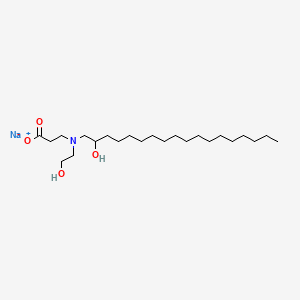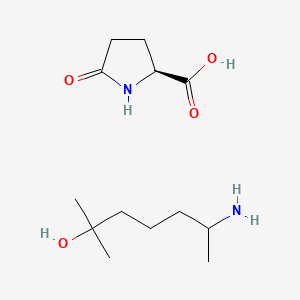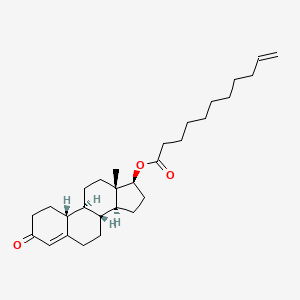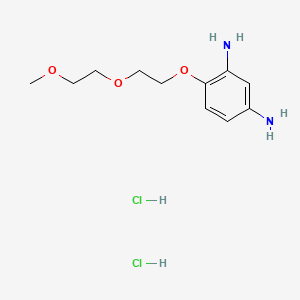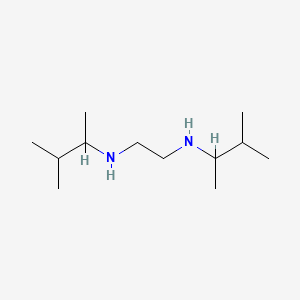
Atsm Cu-64
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Atsm Cu-64 involves the reaction of diacetyl-bis(N4-methylthiosemicarbazone) with Copper-64. The reaction typically takes place in a solution containing sodium ascorbate to stabilize the compound against radiolysis . The reaction mixture is then filtered using a polyvinylidene fluoride (PVDF) membrane to achieve a high radiochemical yield .
Industrial Production Methods
Industrial production of Copper-64 is achieved using a cyclotron, where Nickel-64 is bombarded with protons to produce Copper-64. The Copper-64 is then separated from the target material using anion exchange chromatography . The final product is formulated with sodium ascorbate and filtered to ensure purity and stability .
Análisis De Reacciones Químicas
Types of Reactions
Atsm Cu-64 undergoes several types of chemical reactions, including:
Complexation: The compound forms stable complexes with various ligands, enhancing its stability and effectiveness in imaging applications.
Common Reagents and Conditions
Sodium Ascorbate: Used as a stabilizing agent to prevent radiolysis.
PVDF Membrane: Used for filtration to achieve high radiochemical yield.
Major Products Formed
The major product formed from the reduction of this compound is Copper(I)-ATSM, which is retained within hypoxic cells .
Aplicaciones Científicas De Investigación
Atsm Cu-64 has a wide range of scientific research applications, including:
Cancer Diagnosis and Treatment: Used in PET imaging to identify hypoxic regions within tumors, aiding in the diagnosis and treatment planning for cancer patients.
Neuroinflammation Detection: Used to detect hydrogen sulfide levels in brain pathophysiology, providing insights into neuroinflammation and related disorders.
Hypoxia Imaging: Provides valuable information on the oxygenation status of tissues, which is crucial for understanding various pathological conditions.
Mecanismo De Acción
Atsm Cu-64 exerts its effects by penetrating hypoxic cells and undergoing reduction from Copper(II) to Copper(I). This reduction leads to the irreversible retention of the compound within hypoxic cells, allowing for targeted imaging and treatment . The compound primarily targets hypoxic regions within tumors, making it an effective tool for cancer diagnosis and therapy .
Comparación Con Compuestos Similares
Similar Compounds
Copper-64 pyruvaldehyde-bis(N4-methylthiosemicarbazone): Another Copper-64 labeled compound used for imaging blood flow in the brain and heart.
Copper-64 chloride: Used in various radiopharmaceutical applications.
Uniqueness
Atsm Cu-64 is unique due to its high membrane permeability and low redox potential, making it ideal for hypoxia imaging . Its ability to target hypoxic regions within tumors sets it apart from other similar compounds .
Propiedades
Número CAS |
213531-97-6 |
|---|---|
Fórmula molecular |
C8H14CuN6S2 |
Peso molecular |
322.3 g/mol |
Nombre IUPAC |
copper-64(2+);N'-methyl-N-[(E)-[(3E)-3-[(N-methyl-C-sulfidocarbonimidoyl)hydrazinylidene]butan-2-ylidene]amino]carbamimidothioate |
InChI |
InChI=1S/C8H16N6S2.Cu/c1-5(11-13-7(15)9-3)6(2)12-14-8(16)10-4;/h1-4H3,(H2,9,13,15)(H2,10,14,16);/q;+2/p-2/b11-5+,12-6+;/i;1+0 |
Clave InChI |
SBHDKYTVDCRMOE-NLRRAJSESA-L |
SMILES isomérico |
C/C(=N\NC(=NC)[S-])/C(=N/NC(=NC)[S-])/C.[64Cu+2] |
SMILES canónico |
CC(=NNC(=NC)[S-])C(=NNC(=NC)[S-])C.[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


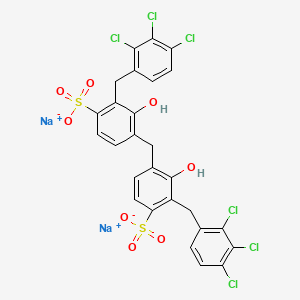
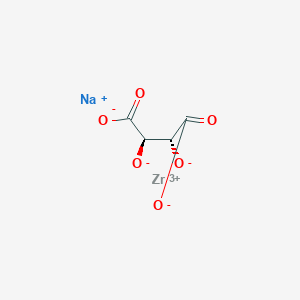
![4-[[4-(Tert-butyl)phenoxy]methyl]-5-nitroveratrole](/img/structure/B12679502.png)
![2-[(3-Cyclohexyl-3-hydroxypropyl)amino]nonanedioic acid](/img/structure/B12679515.png)
